2,4(1H,3H)-Pyrimidinedione, 1-(3-amino-2,3-dideoxy-alpha-D-arabino-hexofuranosyl)-5-fluoro-
Description
Stereochemical Features
The α-D-arabino-hexofuranosyl group defines the compound’s stereochemistry:
- α-configuration : The anomeric hydroxyl group (O1') is oriented trans to the highest-numbered chiral carbon (C5') in the sugar ring.
- Arabino configuration : The relative positions of substituents on the sugar ring follow the D-arabinose stereochemistry, with hydroxyl groups at C2' and C3' replaced by hydrogen and amino groups, respectively.
Tautomerism
The pyrimidinedione core exhibits keto-enol tautomerism :
- Keto form : Dominant at physiological pH, with protonation at N1 and N3 (denoted by 1H,3H in the name).
- Enol form : Rare but relevant in specific reaction conditions, involving deprotonation and double-bond rearrangement.
This tautomeric flexibility influences the compound’s reactivity and potential interactions with biological targets.
Comparative Analysis of Synonyms and Brand Names
Synonyms
Brand Names
No commercially recognized brand names are associated with this compound, as it remains primarily a research chemical.
Properties
CAS No. |
133488-26-3 |
|---|---|
Molecular Formula |
C10H14FN3O5 |
Molecular Weight |
275.23 g/mol |
IUPAC Name |
1-[(2S,4R,5S)-4-amino-5-[(1R)-1,2-dihydroxyethyl]oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14FN3O5/c11-4-2-14(10(18)13-9(4)17)7-1-5(12)8(19-7)6(16)3-15/h2,5-8,15-16H,1,3,12H2,(H,13,17,18)/t5-,6-,7+,8+/m1/s1 |
InChI Key |
YUNLZAPEXNEVJA-NGJRWZKOSA-N |
Isomeric SMILES |
C1[C@H]([C@H](O[C@@H]1N2C=C(C(=O)NC2=O)F)[C@@H](CO)O)N |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)C(CO)O)N |
Origin of Product |
United States |
Biological Activity
The compound 2,4(1H,3H)-pyrimidinedione, 1-(3-amino-2,3-dideoxy-alpha-D-arabino-hexofuranosyl)-5-fluoro- is a notable derivative of pyrimidinedione with potential therapeutic applications. Pyrimidinediones are recognized for their diverse biological activities, particularly in the fields of oncology and antiviral therapy. This article delves into the biological activity of this specific compound, examining its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula: C10H12FN3O4
- Molecular Weight: 247.22 g/mol
- IUPAC Name: 1-(3-amino-2,3-dideoxy-alpha-D-arabino-hexofuranosyl)-5-fluoro-2,4(1H,3H)-pyrimidinedione
The biological activity of pyrimidinediones is largely attributed to their ability to interfere with nucleic acid synthesis and function. This compound specifically exhibits:
- Inhibition of Enzymatic Activity: It targets key enzymes involved in DNA and RNA synthesis such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR) .
- Antiproliferative Effects: Studies have shown that this compound can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest .
Antitumor Activity
Research indicates that derivatives of pyrimidinediones demonstrate significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Line Studies: The compound has been tested against lung cancer cell lines (A549 and H1650) showing IC50 values in the low micromolar range (approximately 1.91 μM for H1650) .
- Mechanistic Insights: It induces apoptosis through intrinsic pathways and arrests the cell cycle at the G2/M phase .
Antiviral Activity
Pyrimidinediones have also been explored for their antiviral properties:
- Inhibition of Viral Replication: The compound has shown efficacy against certain viruses by inhibiting viral polymerases, thus preventing viral replication .
Table 1: Summary of Biological Activities
| Activity Type | Targeted Cell Lines | IC50 Values (μM) | Mechanism |
|---|---|---|---|
| Antitumor | A549 | 3.28 | Apoptosis induction |
| H1650 | 1.91 | Cell cycle arrest at G2/M phase | |
| Antiviral | Various viruses | Not specified | Inhibition of viral polymerases |
Notable Research Findings
- Antiproliferative Activity : A study demonstrated that compounds similar to this pyrimidinedione significantly inhibited colony formation in lung cancer cells .
- Enzyme Inhibition : Another research highlighted that pyrimidinedione derivatives inhibit key enzymes crucial for DNA biosynthesis, marking them as potential chemotherapeutic agents .
- Antiviral Potential : The antiviral activity was first noted in studies focusing on the inhibition of viral replication mechanisms associated with pyrimidine analogs .
Scientific Research Applications
Antiviral Activity
Research has indicated that derivatives of pyrimidinediones exhibit antiviral properties. Specifically, compounds similar to 2,4(1H,3H)-Pyrimidinedione have been studied for their ability to inhibit viral replication. For instance, studies have shown that modifications to the pyrimidinedione structure can enhance activity against viruses such as HIV and herpes simplex virus (HSV) by targeting viral enzymes involved in replication .
Inhibition of PARP-1
Another significant application lies in the inhibition of Poly(ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP-1 are being explored as potential cancer therapeutics because they can enhance the efficacy of DNA-damaging agents used in chemotherapy. A series of pyrano[2,3-d]pyrimidine-2,4-dione derivatives were synthesized and evaluated for their PARP-1 inhibitory activity, demonstrating promising anti-proliferative effects against various cancer cell lines .
Cardiovascular Applications
The compound has also been investigated for its potential as a class III antiarrhythmic agent. Research into N-substituted derivatives of pyrimidinediones has shown that they can prolong action potential duration in cardiac tissues. These compounds were found to be significantly more potent than existing treatments like d-sotalol . This property makes them candidates for further development in treating arrhythmias.
Study on Antiviral Efficacy
A study published in a peer-reviewed journal highlighted the synthesis and evaluation of several pyrimidinedione analogs for their antiviral properties. The results indicated that specific structural modifications led to enhanced potency against HSV and other viral pathogens. The study utilized both in vitro assays and animal models to validate the antiviral efficacy of these compounds .
Research on PARP Inhibition
In another significant study focused on cancer therapy, researchers synthesized a range of pyrano[2,3-d]pyrimidine derivatives and assessed their effects on PARP-1 inhibition. The findings revealed that these compounds not only inhibited PARP-1 effectively but also showed synergistic effects when combined with traditional chemotherapeutic agents. This dual action suggests potential for improved treatment regimens in oncology .
Comparison with Similar Compounds
Sugar Modifications
Substituent Variations at Pyrimidine C5
Functional Group Replacements
Key Research Findings
- Antiviral Activity: The target compound’s 3-amino-2,3-dideoxy sugar confers resistance to phosphorylase enzymes, prolonging intracellular half-life compared to azido or methyl analogs .
- Toxicity Profile : Fluorinated analogs (e.g., FMAU) exhibit lower cytotoxicity than bromo or iodo derivatives, likely due to reduced off-target DNA alkylation .
- Stereochemical Sensitivity : β-configured sugars (e.g., FMAU) show higher antiviral potency than α-configured analogs, suggesting stereospecific polymerase recognition .
Data Tables
Preparation Methods
Core Pyrimidinedione Synthesis
The 2,4(1H,3H)-pyrimidinedione scaffold is typically synthesized via cyclization or modification of pre-existing pyrimidine derivatives.
- Example : In FR2808797A1, uridine derivatives are functionalized through sequential protection, amidation, and deprotection steps. For instance, Stage A involves reacting a protected ribofuranosyl intermediate with palmitic anhydride under hydrogenation to introduce acyl groups.
- Fluorination : The 5-fluoro substituent is introduced via electrophilic fluorination or halogen exchange. A method from CN107118164B uses sodium borohydride and zinc chloride to reduce chlorinated intermediates, which could be adapted for fluorination.
Sugar Moiety Preparation
The 3-amino-2,3-dideoxy-α-D-arabino-hexofuranosyl group requires stereoselective synthesis.
- Key Steps :
- Deoxygenation : Reduction of a hydroxyl group to a hydrogen (e.g., using Barton-McCombie deoxygenation).
- Amination : Introduction of the amino group via azide reduction (Staudinger reaction) or reductive amination. For example, hydrogenation with palladium on carbon (Pd/C) is used in [FR2808797A1] to reduce azides to amines.
- Stereochemical Control : Chiral auxiliaries or enzymatic methods ensure the α-D-arabino configuration.
Glycosylation Reaction
Coupling the sugar moiety to the pyrimidinedione core is critical.
- Methodology :
- Protection : Hydroxyl and amino groups on the sugar are protected (e.g., acetyl, benzyl, or tert-butyldimethylsilyl groups).
- Activation : The sugar donor (e.g., glycosyl bromide or trichloroacetimidate) is activated using Lewis acids like trimethylsilyl triflate (TMSOTf).
- Coupling : Reaction conditions (e.g., anhydrous CH₂Cl₂, −30°C) minimize side reactions. For example, [FR2808797A1] reports a 6-hour reaction at −30°C with TMSOTf to achieve glycosylation.
Deprotection and Final Modification
Final steps involve removing protecting groups and purifying the product.
- Deprotection : Acidic (e.g., trifluoroacetic acid) or basic (e.g., sodium methoxide) conditions cleave protecting groups. For instance, [FR2808797A1] uses 0.1M sodium methoxide in methanol to deacetylate intermediates.
- Purification : Silica gel chromatography or recrystallization isolates the target compound.
Analytical Validation
Synthetic success is confirmed via:
- Spectroscopy : NMR (¹H, ¹³C) and IR verify structural integrity. For example, IR bands at 1760 cm⁻¹ confirm cyclic carbonyl groups.
- Chromatography : HPLC or TLC ensures purity.
Challenges and Optimization
- Yield Improvement : Multi-step syntheses often suffer from low yields (e.g., 46–85% in). Optimizing reaction time, temperature, and catalyst loading is critical.
- Stereochemical Purity : Ensuring α-configuration in the glycosidic bond requires rigorous control of reaction conditions.
Summary of Key Preparative Steps
Q & A
Basic Research Questions
Q. What are the optimal chromatographic methods for synthesizing and purifying this compound to ensure high purity for biological assays?
- Methodological Answer : Reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) is widely used for purification. Purity validation should include UV detection at 260–280 nm and mass spectrometry (MS) for molecular weight confirmation. Certified reference materials (CRMs) from pharmacopeial standards (e.g., USP, EP) ensure batch-to-batch consistency .
Q. How can researchers confirm the stereochemical configuration of the arabinofuranosyl moiety in this compound?
- Methodological Answer : Nuclear Overhauser Effect Spectroscopy (NOESY) NMR can determine spatial proximity of protons, while X-ray crystallography provides definitive stereochemical assignment. Comparative analysis with known β-D-ribofuranosyl analogs (e.g., capecitabine-related compounds) helps validate structural differences .
Q. What spectroscopic techniques are essential for characterizing the fluorinated pyrimidine core?
- Methodological Answer :
- 19F NMR identifies fluorine chemical shifts, confirming substitution patterns.
- FT-IR detects carbonyl (C=O) and amine (N-H) stretching frequencies in the pyrimidinedione ring.
- High-resolution MS validates the molecular formula (e.g., C₉H₁₂FN₃O₄) and fragmentation patterns .
Advanced Research Questions
Q. How does the stereochemistry of the arabinofuranosyl group influence enzymatic inhibition or substrate specificity?
- Methodological Answer : Conduct comparative studies using α- and β-anomers synthesized via stereoselective glycosylation. Enzymatic assays (e.g., with thymidine phosphorylase or DNA methyltransferases) can quantify inhibition constants (Kᵢ). Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to target enzymes .
Q. What experimental strategies resolve contradictory data on the compound’s stability under physiological conditions?
- Methodological Answer :
- pH-dependent stability studies : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via LC-MS.
- Isotopic labeling (e.g., ¹⁸O or ²H) tracks hydrolysis pathways.
- Circular Dichroism (CD) assesses conformational changes in the sugar moiety under simulated biological conditions .
Q. How can researchers evaluate the environmental fate of this compound to address ecotoxicological concerns?
- Methodological Answer :
- Biodegradation assays : Use OECD 301 protocols with activated sludge to measure half-life (t½).
- Photolysis studies : Expose the compound to UV light (λ = 254 nm) and analyze breakdown products via GC-MS.
- QSAR modeling predicts bioaccumulation potential and toxicity endpoints (e.g., EC₅₀ for aquatic organisms) .
Data Analysis & Mechanistic Studies
Q. What statistical approaches are recommended for analyzing dose-response discrepancies in cytotoxicity assays?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (Hill equation). Bootstrap resampling quantifies confidence intervals for IC₅₀ values. Outlier detection (e.g., Grubbs’ test) identifies experimental anomalies .
Q. How can researchers differentiate between on-target and off-target effects in DNA methyltransferase inhibition studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
